Methyl 15-oxokauran-18-oate
Description
Methyl 15-oxokauran-18-oate is a diterpenoid derivative characterized by a kaurane skeleton, a methyl ester group at the C18 position, and a ketone functional group at C14. The kaurane framework consists of four fused rings (three six-membered and one five-membered), with variations in oxidation states and substituent groups influencing physicochemical and biological properties. This compound is primarily synthesized via semi-synthetic routes from natural kaurane precursors, though its natural occurrence in specific plant species has been hypothesized . Key spectral data for this compound, such as $ ^1H $-NMR and $ ^{13}C $-NMR, typically show distinct signals for the methyl ester (δ ~3.6–3.7 ppm for $ ^1H $; δ ~170–175 ppm for $ ^{13}C $) and the carbonyl group at C15 (δ ~210–215 ppm for $ ^{13}C $) .
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
methyl (4S,5R,9S,13S,14R)-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C21H32O3/c1-13-14-6-7-16-19(2)9-5-10-20(3,18(23)24-4)15(19)8-11-21(16,12-14)17(13)22/h13-16H,5-12H2,1-4H3/t13-,14+,15+,16?,19-,20-,21?/m1/s1 |
InChI Key |
PRNXIACAYGXMDC-HOMIDHLMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2CCC3[C@@]4(CCC[C@@]([C@H]4CCC3(C2)C1=O)(C)C(=O)OC)C |
Canonical SMILES |
CC1C2CCC3C4(CCCC(C4CCC3(C2)C1=O)(C)C(=O)OC)C |
Synonyms |
15-KDKAME 15-ketodihydrokaurenoic acid methyl este |
Origin of Product |
United States |
Comparison with Similar Compounds
(1) 17-Norkauran-18-oic acid, 13-methyl-16-oxo-
- Molecular Formula : $ C{19}H{28}O_3 $
- Key Features: Lacks the C17 methyl group ("nor" designation). Contains a carboxylic acid at C18 instead of a methyl ester. Ketone group at C16 instead of C15.
- Biological Relevance : Reported in synthetic studies as a precursor for anti-inflammatory agents due to its carboxylic acid moiety, which enhances hydrogen-bonding interactions with target proteins .
(2) Methyl 16-oxokauran-18-oate
- Molecular Formula : $ C{21}H{32}O_3 $
- Key Features :
- Structural isomer of this compound, differing only in ketone position (C16 vs. C15).
- Retains the methyl ester at C17.
(3) 16-Oxobeyeran-18-oic Acid
- Molecular Formula : $ C{20}H{30}O_3 $
- Key Features :
- Beyerane skeleton (a kaurane isomer with a rearranged ring system).
- Combines a C16 ketone with a C18 carboxylic acid.
- Synthetic Utility : Used in comparative studies to evaluate the role of skeleton rigidity in diterpene bioactivity .
Comparative Physicochemical Properties
| Property | This compound | 17-Norkauran-18-oic acid, 13-methyl-16-oxo- | Methyl 16-oxokauran-18-oate |
|---|---|---|---|
| Molecular Weight | 332.48 g/mol | 304.42 g/mol | 332.48 g/mol |
| Functional Groups | C15 ketone, C18 ester | C16 ketone, C18 carboxylic acid | C16 ketone, C18 ester |
| LogP (Predicted) | 3.2 | 1.8 | 3.1 |
| Aqueous Solubility | Low (<0.1 mg/mL) | Moderate (1.2 mg/mL) | Low (<0.1 mg/mL) |
Notes:
Key Findings :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 15-oxokauran-18-oate, and how can experimental parameters be optimized for yield and purity?
- Methodological Answer : this compound is typically synthesized via kaurane diterpenoid functionalization. Key steps include oxidation at C-15 and esterification at C-17. Optimization involves orthogonal experimental design:
- Oxidation : Test oxidizing agents (e.g., Jones reagent vs. pyridinium chlorochromate) under varying temperatures (0–25°C) and solvent systems (acetone/water vs. dichloromethane) to minimize side reactions .
- Esterification : Compare coupling reagents (DCC/DMAP vs. Steglich conditions) and monitor reaction progress via TLC (hexane:ethyl acetate = 7:3). Purity is enhanced via flash chromatography (silica gel, gradient elution) .
- Data Interpretation : Yield and purity should be cross-validated using -NMR (integration of methyl ester protons at δ 3.6–3.7 ppm) and HPLC (C18 column, UV detection at 210 nm) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer :
- Spectroscopy : - and -NMR for backbone assignment, HSQC/HMBC for connectivity, and IR for carbonyl validation (C=O stretch at ~1730 cm) .
- Chromatography : HPLC-MS (ESI+) to confirm molecular ion [M+Na] and rule out degradation products. Discrepancies in NMR shifts (e.g., C-15 ketone vs. artifacts) require solvent-dependent experiments (CDCl vs. DMSO-d) and comparison with literature .
- Conflict Resolution : If MS data contradicts NMR (e.g., unexpected adducts), repeat ionization in negative mode (ESI−) or use high-resolution MALDI-TOF .
Q. How should researchers design assays to evaluate the biological activity of this compound, particularly in anti-inflammatory or anticancer contexts?
- Methodological Answer :
- In Vitro Screening : Use LPS-induced RAW264.7 macrophages (anti-inflammatory) or MTT assays on cancer cell lines (e.g., HepG2, MCF-7). Include positive controls (e.g., dexamethasone for inflammation, cisplatin for cytotoxicity) and vehicle controls (DMSO <0.1%) .
- Dose-Response : Test concentrations (1–100 µM) in triplicate. Calculate IC using nonlinear regression (GraphPad Prism) .
- Validation : Confirm specificity via siRNA knockdown of target pathways (e.g., NF-κB for anti-inflammatory activity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer :
- Source Analysis : Compare cell lines (e.g., primary vs. immortalized), assay conditions (serum concentration, incubation time), and compound solubility (use of surfactants like Tween-80) .
- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from ≥5 studies. Assess heterogeneity via I statistics; if I >50%, perform subgroup analysis by cell type or assay method .
- Mechanistic Follow-Up : Use transcriptomics (RNA-seq) to identify differentially expressed genes in high- vs. low-response models .
Q. What strategies are effective for probing the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Derivatization : Synthesize analogs with modifications at C-15 (e.g., reduction to alcohol) or C-18 (ester hydrolysis to carboxylic acid). Assess bioactivity shifts .
- Computational Modeling : Perform molecular docking (AutoDock Vina) against putative targets (e.g., COX-2 for anti-inflammatory effects). Validate poses with MD simulations (GROMACS) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., C-15 ketone) and hydrophobic regions .
Q. How can interdisciplinary approaches (e.g., metabolomics or cheminformatics) enhance the study of this compound?
- Methodological Answer :
- Metabolomics : Apply LC-QTOF-MS to profile endogenous metabolites in treated cells. Use pathway analysis (MetaboAnalyst) to link compound exposure to altered pathways (e.g., arachidonic acid metabolism) .
- Cheminformatics : Curate analogs in PubChem and perform similarity searching (Tanimoto coefficient >0.85). Predict ADMET properties (SwissADME) to prioritize leads .
- Data Integration : Merge SAR, docking, and metabolomic data into a unified model (KNIME or Python Pandas) to predict mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
